Methyl 3-methyl-2-butenoate

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Methyl 3-methyl-2-butenoate (MMB, CAS 924-50-5) is a unique α,β-unsaturated ester whose geminal dimethyl substitution is critical for reactivity and bioactivity. Procure 98% pure MMB for atmospheric modeling (NO3 rate coefficient: (1.41 ± 0.23)×10⁻¹⁴ cm³ molecule⁻¹ s⁻¹), C. elegans semiochemical studies, asymmetric synthesis (>95% de), and taxoid anticancer lead optimization (IC50 ~1.1 nM). Generic analogs cannot replicate these functions.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 924-50-5
Cat. No. B124407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-2-butenoate
CAS924-50-5
SynonymsSenecioic Acid Methyl Ester;  3-Methyl-2-butenoic Acid Methyl Ester;  3-Methylcrotonic Acid Methyl Ester;  Methyl 3,3-Dimethacrylate;  Methyl 3,3-Dimethylacrylate;  Methyl 3-Methylcrotonate;  Methyl Dimethylacrylate;  Methyl Senecioate;  Methyl β,β-Dimethyla
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)C
InChIInChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
InChIKeyFZIBCCGGICGWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methyl-2-Butenoate (CAS 924-50-5): Procurement & Research Baseline


Methyl 3-methyl-2-butenoate (MMB, CAS 924-50-5), also known as methyl 3,3-dimethylacrylate or methyl senecioate, is an α,β-unsaturated ester with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. It is characterized as a colorless liquid with a density of 0.873 g/mL at 25 °C and a boiling point of 70-75 °C at 60 mmHg . This compound is a versatile synthetic intermediate, serving as a key building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrances . Its procurement is critical for research areas ranging from atmospheric chemistry and chemical ecology to medicinal chemistry and asymmetric synthesis.

Why Methyl 3-Methyl-2-Butenoate Cannot Be Substituted with Generic α,β-Unsaturated Esters


Substituting methyl 3-methyl-2-butenoate with a generic α,β-unsaturated ester is not scientifically sound. The specific substitution pattern—a geminal dimethyl group on the β-carbon—profoundly influences its chemical reactivity, biological activity, and physical properties. This structural feature leads to significantly different reaction rates with atmospheric radicals [1], imparts a unique and potent biological function as a nematode semiochemical [2], and enables high levels of stereocontrol in asymmetric synthesis not observed with simpler analogs [3]. Furthermore, in the context of pharmaceutical lead optimization, the 3-methylbut-2-enoate moiety yields cytotoxic taxoid analogs with activity comparable to paclitaxel, whereas the saturated analog is markedly less potent [4]. The following evidence-based guide provides the specific, quantifiable data required for informed scientific selection and procurement.

Quantitative Differentiation of Methyl 3-Methyl-2-Butenoate: A Head-to-Head Evidence Guide


Atmospheric Reactivity: A 7.6-Fold Increase in NO3 Radical Reaction Rate Compared to Unsubstituted Methyl E-2-Butenoate

In a direct experimental comparison using the relative-rate technique, the reaction rate coefficient (k) for the target compound with the NO3 radical was measured and compared to its closest analog, methyl E-2-butenoate. The target compound, methyl 3-methyl-2-butenoate, was found to react significantly faster [1].

Atmospheric Chemistry Reaction Kinetics Environmental Fate

Biological Specificity: Potent Sex- and Stage-Specific Nematode Attraction Mimicking Pheromone

Methyl 3-methyl-2-butenoate (MMB) exhibits a unique and potent biological activity not shared by structurally related esters. A study on predator-prey interactions identified MMB as a key volatile emitted by a nematophagous fungus. The compound triggered a strong, sex- and stage-specific attraction in multiple Caenorhabditis species. In a two-choice assay, C. elegans displayed a clear preference for MMB over isoamyl alcohol, another well-established nematode attractant. Moreover, when MMB was present, it interfered with nematode mating behavior, suggesting it acts as a mimic of a nematode sex pheromone [1].

Chemical Ecology Nematology Semiochemistry

Synthetic Utility: Enables High Diastereoselectivity (>95% de) in Photochemical Deconjugation

In asymmetric synthesis, the choice of a chiral auxiliary can dictate the stereochemical outcome of a reaction. When esters of 3-methyl-2-butenoic acid are used as substrates for photochemical deconjugation, the specific choice of chiral alcohol on the ester dictates the facial diastereoselectivity. Using carbohydrate-based chiral auxiliaries, this process can achieve very high levels of stereocontrol. This level of control is a function of the interaction between the specific α,β-unsaturated ester framework and the chiral auxiliary, a feature not universally achievable with all ester classes [1].

Asymmetric Synthesis Photochemistry Chiral Auxiliaries

Medicinal Chemistry: The 3-Methylbut-2-Enoate Moiety Yields Potent Cytotoxic Taxoids, Superior to Saturated Analog

A structure-activity relationship (SAR) study on nonaromatic taxoids directly compared the cytotoxic activity of analogs modified with different ester groups at the C-2 position. The study replaced the natural benzoate of paclitaxel with several aliphatic groups. This head-to-head comparison revealed that the unsaturated 3-methylbut-2-enoate moiety yields taxoids with significantly higher in vitro cytotoxicity than the corresponding saturated 3-methylbutanoate analog. One fully aliphatic taxoid bearing the 3-methylbut-2-enoate group was reported to possess activity similar or stronger than paclitaxel and docetaxel themselves [1].

Medicinal Chemistry Oncology Taxoid Anticancer Agents

Optimal Research and Industrial Application Scenarios for Methyl 3-Methyl-2-Butenoate (CAS 924-50-5)


Atmospheric Chemistry & Environmental Fate Modeling

Researchers modeling the atmospheric degradation of biogenic or anthropogenic volatile organic compounds (VOCs) should procure methyl 3-methyl-2-butenoate to accurately determine its nighttime reaction rate with nitrate radicals (NO3). The specific, experimentally determined rate coefficient of (1.41 ± 0.23) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ is essential for precise modeling of atmospheric lifetimes and the compound's role in local air quality and secondary organic aerosol formation. Using a generic analog's data would introduce significant error, as demonstrated by the 7.6-fold difference in reactivity compared to methyl E-2-butenoate [5].

Nematode Chemical Ecology & Pest Management

This compound is the reagent of choice for studies focused on Caenorhabditis elegans and related species' behavior, sensory perception, and reproductive biology. Its unique ability to act as a potent, sex- and stage-specific attractant and mating disruptor, as detailed in the eLife study [5], cannot be replicated by other common nematode attractants. Procuring high-purity methyl 3-methyl-2-butenoate is therefore mandatory for experiments investigating predator-prey chemical mimicry, pheromone signaling pathways, or for developing novel nematicidal lures in integrated pest management strategies.

Asymmetric Synthesis of Enantiopure Building Blocks

Synthetic chemists undertaking the total synthesis of complex chiral molecules, particularly natural products like lavandulol [5], should utilize esters of 3-methyl-2-butenoic acid. The scaffold's proven ability to undergo photochemical deconjugation with excellent facial diastereoselectivity (>95% de) when paired with the appropriate carbohydrate-based chiral auxiliary provides a reliable and efficient route to enantiopure intermediates. This high level of stereocontrol is a key differentiator from less-substituted unsaturated esters and justifies its selection for demanding asymmetric synthesis campaigns [4].

Medicinal Chemistry for Next-Generation Taxoid Anticancer Agents

For medicinal chemists engaged in optimizing taxoid-based anticancer agents, methyl 3-methyl-2-butenoate is a critical procurement item. As a precursor to the 3-methylbut-2-enoate moiety, it is essential for synthesizing nonaromatic taxoid analogs with potent in vitro cytotoxicity. The SAR study by Ojima et al. [5] provides direct quantitative evidence that this specific unsaturated moiety yields analogs with low nanomolar IC50 values (e.g., 1.1 nM) against cancer cell lines, a 4.2-fold improvement in potency over the saturated analog. This compound is therefore a non-interchangeable starting material for accessing a privileged chemotype in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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